

A Technical Guide to High-Purity DPPC-d62: Commercial Suppliers and Applications

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Compound of Interest

Compound Name: DPPC-d62

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (**DPPC-d62**), a deuterated phospholipid crucial for a range of advanced research applications. This guide details the product specifications from various suppliers, outlines key experimental protocols for its use, and explores its application in biophysical studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Commercial Suppliers and Product Specifications

High-purity **DPPC-d62** is available from a select number of specialized chemical suppliers. The following tables summarize the key quantitative data for their offerings, facilitating a clear comparison for procurement.

Table 1: General Product Specifications for **DPPC-d62**

Supplier/Distributor	Product Number	Purity	Deuterium Enrichment
Avanti Polar Lipids (via Sigma-Aldrich)	860355P	>99% (TLC)[1]	Not explicitly stated
Cayman Chemical	26909	≥98%	Not explicitly stated
FB Reagents	Not specified	Not explicitly stated	≥ 97% (except 60-80% on the alpha positions); >99% available on request
Eurisotop (Distributor for FB Reagents)	DLM-11094	98%	97% (50-60% on alpha carbons)[2]

Table 2: Physicochemical Properties of **DPPC-d62**

Property	Value	Supplier Reference
Formula	C40H18D62NO8P	FB Reagents, Sigma-Aldrich[1]
Formula Weight	796.4 g/mol	FB Reagents, Sigma-Aldrich[1]
CAS Number	25582-63-2	FB Reagents, Sigma-Aldrich[1]
Storage Temperature	-20°C	FB Reagents, Sigma-Aldrich[1], Cayman Chemical[3]

Experimental Protocols

The primary application of **DPPC-d62** is in the formation of lipid bilayers, such as those in liposomes, for biophysical studies. The following are detailed methodologies for key experiments involving **DPPC-d62**.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.[3][4][5]

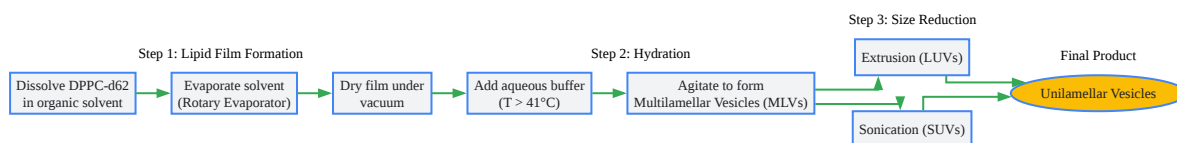
Materials:

- **DPPC-d62** powder
- Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- Rotary evaporator
- Round-bottom flask
- Sonicator (probe or bath) or extruder

Procedure:

- **Dissolution:** Dissolve the desired amount of **DPPC-d62** in chloroform or a chloroform/methanol mixture in a round-bottom flask.
- **Film Formation:** Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- **Drying:** Further dry the film under a high vacuum for at least one hour to remove any residual solvent.
- **Hydration:** Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DPPC (41°C).[5]
- **Vesicle Formation:** Agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
- **Size Reduction (Optional but Recommended):**
 - **Sonication:** To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator.[6]
 - **Extrusion:** For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate filters with a defined pore size

using an extruder.



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Fig. 1: Experimental workflow for liposome preparation.

Liposome Characterization

Once prepared, the physicochemical properties of the liposomes should be thoroughly characterized.

Table 3: Common Liposome Characterization Techniques

Parameter	Technique	Description
Size Distribution and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Measures the hydrodynamic diameter of the liposomes in suspension.
Zeta Potential	Electrophoretic Light Scattering (ELS)	Determines the surface charge of the liposomes, which is an indicator of stability.
Morphology	Transmission Electron Microscopy (TEM) or Cryo-TEM	Provides direct visualization of the liposome shape and lamellarity.
Encapsulation Efficiency	Spectrophotometry or Chromatography	Quantifies the amount of a drug or other molecule encapsulated within the liposomes.

Applications of High-Purity DPPC-d62 in Biophysical Research

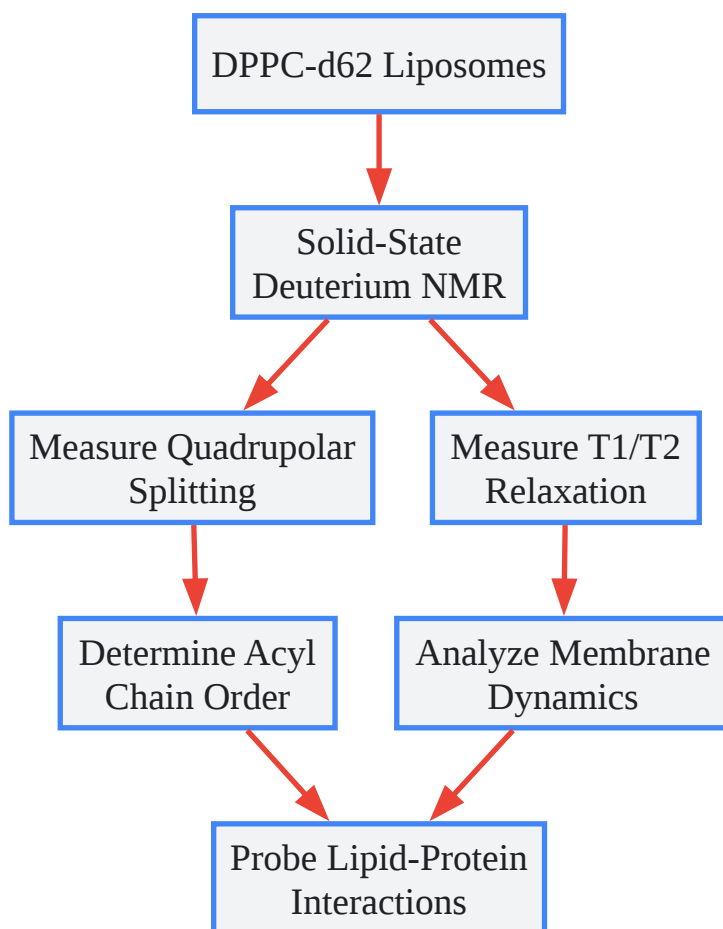
The primary advantage of using deuterated lipids like **DPPC-d62** is the ability to distinguish the lipid signals from those of other molecules in the system, particularly in NMR and MS studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solid-state NMR, deuterium labeling is a powerful tool for studying the structure and dynamics of lipid membranes. The deuterium nucleus has a quadrupole moment that is sensitive to its local electronic environment. By replacing protons with deuterium in the acyl chains of DPPC, researchers can:

- **Determine Lipid Acyl Chain Order:** The quadrupolar splitting in the deuterium NMR spectrum provides a direct measure of the order parameter of the C-D bonds, which reflects the conformational freedom of the acyl chains.
- **Investigate Membrane Dynamics:** Deuterium NMR relaxation measurements can provide information about the rates and types of molecular motions occurring within the membrane.

- **Probe Lipid-Protein Interactions:** By observing changes in the deuterium NMR spectra of **DPPC-d62** in the presence of a membrane protein, it is possible to identify which lipids are interacting with the protein and how the protein affects their structure and dynamics.



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Fig. 2: Application of **DPPC-d62** in NMR studies.

Mass Spectrometry (MS)

In mass spectrometry-based lipidomics, **DPPC-d62** serves as an excellent internal standard for the quantification of endogenous DPPC and other phosphatidylcholines.[3]

Advantages of using **DPPC-d62** as an internal standard:

- **Similar Physicochemical Properties:** **DPPC-d62** has nearly identical extraction and ionization efficiencies to its non-deuterated counterpart, ensuring accurate quantification.

- Mass Shift: The significant mass difference between **DPPC-d62** and endogenous DPPC allows for their clear separation and independent detection by the mass spectrometer.

Typical Workflow for MS-based Quantification:

- A known amount of **DPPC-d62** is added to the biological sample at the beginning of the lipid extraction process.
- The lipids are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
- The signal intensity of the endogenous DPPC is normalized to the signal intensity of the **DPPC-d62** internal standard.
- This ratio is used to calculate the absolute concentration of DPPC in the original sample.

This technical guide provides a foundational understanding of the commercial availability and key applications of high-purity **DPPC-d62**. For specific experimental conditions and advanced applications, researchers are encouraged to consult the primary scientific literature.

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